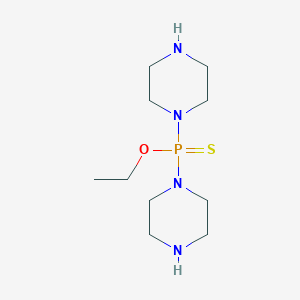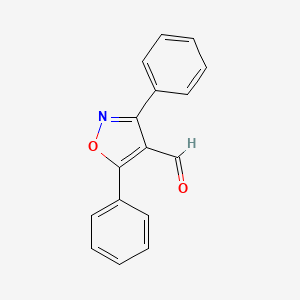
3,5-Diphenylisoxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenylisoxazole-4-carbaldehyde is a chemical compound with the following structural formula:
C15H10NO2
It belongs to the class of isoxazole derivatives and contains both an aldehyde functional group and a phenyl ring. The compound’s aromatic nature and functional groups make it interesting for various applications.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of 3,5-Diphenylisoxazole-4-carbaldehyde. One common method involves the condensation of 3,5-diphenylisoxazole with an appropriate aldehyde (such as benzaldehyde) under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired aldehyde product.
Industrial Production:
While not widely produced on an industrial scale, researchers and laboratories synthesize this compound for specific applications. The synthetic methods mentioned above are adaptable for larger-scale production if needed.
Analyse Des Réactions Chimiques
3,5-Diphenylisoxazole-4-carbaldehyde can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The phenyl rings can undergo substitution reactions with appropriate reagents (e.g., halogens or amines).
Common reagents include strong acids (for condensation), reducing agents (such as sodium borohydride), and oxidizing agents (like potassium permanganate).
Applications De Recherche Scientifique
This compound finds applications in several fields:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.
Materials Science: Its aromatic structure makes it useful for functional materials.
Photophysics: It exhibits interesting photophysical properties.
Mécanisme D'action
The exact mechanism of action for 3,5-Diphenylisoxazole-4-carbaldehyde depends on its specific application. In drug design, it may interact with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 3,5-Diphenylisoxazole-4-carbaldehyde is unique due to its combination of an isoxazole ring and an aldehyde group, similar compounds include other isoxazoles, aldehydes, and aromatic derivatives.
Propriétés
Numéro CAS |
89479-71-0 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3,5-diphenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
OZMLNKAXYSWXSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
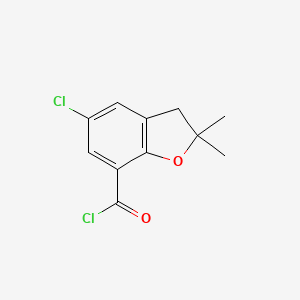



![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
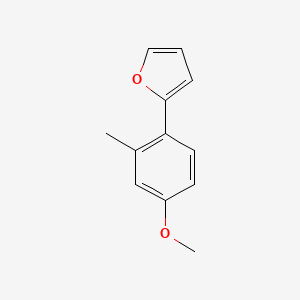
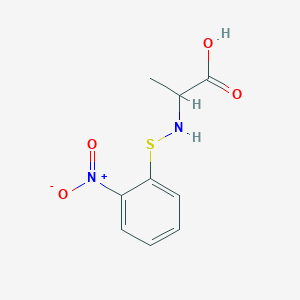
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)

